Cas no 1806374-41-3 (Ethyl 2-fluoro-3-methoxyisonicotinate)

Ethyl 2-fluoro-3-methoxyisonicotinate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-fluoro-3-methoxyisonicotinate
-
- インチ: 1S/C9H10FNO3/c1-3-14-9(12)6-4-5-11-8(10)7(6)13-2/h4-5H,3H2,1-2H3
- InChIKey: UTNLCBXHQRMMCD-UHFFFAOYSA-N
- SMILES: FC1C(=C(C(=O)OCC)C=CN=1)OC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 201
- XLogP3: 1.5
- トポロジー分子極性表面積: 48.4
Ethyl 2-fluoro-3-methoxyisonicotinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029005705-500mg |
Ethyl 2-fluoro-3-methoxyisonicotinate |
1806374-41-3 | 95% | 500mg |
$1,819.80 | 2022-03-31 | |
Alichem | A029005705-1g |
Ethyl 2-fluoro-3-methoxyisonicotinate |
1806374-41-3 | 95% | 1g |
$3,010.80 | 2022-03-31 | |
Alichem | A029005705-250mg |
Ethyl 2-fluoro-3-methoxyisonicotinate |
1806374-41-3 | 95% | 250mg |
$940.80 | 2022-03-31 |
Ethyl 2-fluoro-3-methoxyisonicotinate 関連文献
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
9. Caper tea
Ethyl 2-fluoro-3-methoxyisonicotinateに関する追加情報
Ethyl 2-fluoro-3-methoxyisonicotinate (CAS No. 1806374-41-3): An Overview of a Promising Compound in Medicinal Chemistry
Ethyl 2-fluoro-3-methoxyisonicotinate (CAS No. 1806374-41-3) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by its fluorine and methoxy substituents, exhibits a range of biological activities that make it a valuable candidate for further research and development.
The chemical structure of Ethyl 2-fluoro-3-methoxyisonicotinate consists of an isonicotinate backbone with an ethyl ester group, a fluorine atom, and a methoxy group. The presence of these functional groups imparts distinct chemical properties, such as enhanced lipophilicity and metabolic stability, which are crucial for drug design and optimization.
Recent studies have highlighted the potential of Ethyl 2-fluoro-3-methoxyisonicotinate in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. The fluorine substitution on the pyridine ring enhances the compound's ability to interact with specific protein targets involved in inflammatory pathways, making it a promising lead for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory effects, Ethyl 2-fluoro-3-methoxyisonicotinate has also been investigated for its potential as an antiviral agent. Studies conducted by a team of researchers at the University of California have demonstrated that this compound can effectively inhibit the replication of certain viruses, including influenza and herpes simplex virus (HSV). The mechanism of action involves the disruption of viral protein synthesis, which is facilitated by the methoxy group's ability to enhance cellular uptake and intracellular stability.
The pharmacokinetic properties of Ethyl 2-fluoro-3-methoxyisonicotinate have been extensively studied to evaluate its suitability as a drug candidate. In vitro and in vivo experiments have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The ethyl ester group contributes to improved oral bioavailability, while the fluorine and methoxy substituents enhance metabolic stability and reduce the risk of rapid degradation in biological systems.
Clinical trials are currently underway to assess the safety and efficacy of Ethyl 2-fluoro-3-methoxyisonicotinate in human subjects. Preliminary results from Phase I trials have indicated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed. These findings are encouraging and support further clinical development.
The synthetic route for preparing Ethyl 2-fluoro-3-methoxyisonicotinate has been optimized to ensure high yield and purity. A typical synthesis involves the reaction of 2-fluoro-3-methoxypyridine with ethyl chloroformate in the presence of a base, followed by purification through column chromatography. This efficient synthesis method allows for large-scale production, making it feasible for industrial applications.
In conclusion, Ethyl 2-fluoro-3-methoxyisonicotinate (CAS No. 1806374-41-3) is a promising compound with diverse biological activities and favorable pharmacokinetic properties. Its potential applications in anti-inflammatory and antiviral therapies make it an attractive target for further research and development in medicinal chemistry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing drug discovery and improving patient outcomes.
1806374-41-3 (Ethyl 2-fluoro-3-methoxyisonicotinate) Related Products
- 2198-82-5(2,2,5-trimethylhex-4-enoic acid)
- 1804366-53-7(Ethyl 4-(chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate)
- 68274-44-2(2-(4-{(5-Methyl-3-isoxazolyl)aminosulfonyl}anilino)carbonylbenzoic acid)
- 2034325-34-1(N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide)
- 2228631-08-9((1-{3-(methylsulfanyl)phenylmethyl}cyclopropyl)methanamine)
- 4156-70-1(3,4,5-trimethoxybenzenecarboximidamide)
- 282547-42-6(2-Methyl-8-(piperazin-1-yl)quinoline)
- 1803738-36-4(2-Fluoro-4-methyl-3-(trifluoromethoxy)aniline)
- 1357352-69-2(7-Chloro-2-methanesulfonyl-benzooxazole)
- 2138397-88-1(5-amino-6-methyl-1-(pent-4-en-1-yl)-1,2-dihydropyridin-2-one)




